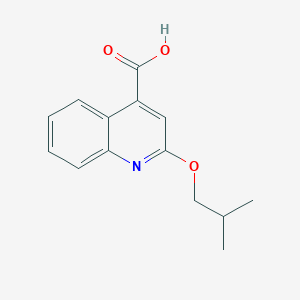

2-Isobutoxyquinoline-4-carboxylic acid

Descripción

BenchChem offers high-quality 2-Isobutoxyquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isobutoxyquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-methylpropoxy)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9(2)8-18-13-7-11(14(16)17)10-5-3-4-6-12(10)15-13/h3-7,9H,8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHDSJXTCVATFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC2=CC=CC=C2C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for Quinoline-4-carboxylic Acid Scaffolds

The construction of the quinoline-4-carboxylic acid framework has been dominated by several named reactions that have been refined over more than a century. These methods provide a versatile foundation for accessing a wide array of substituted quinolines.

Doebner Reaction and Its Modern Adaptations

The Doebner reaction is a three-component condensation of an aniline (B41778), an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. wikipedia.org This reaction serves as a powerful alternative to other classical methods, offering flexibility in the introduction of substituents at the 2-position of the quinoline (B57606) ring. wikipedia.org

The generally accepted mechanism, though not definitively proven, is proposed to initiate with either an aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde, or the formation of a Schiff base between the aniline and the aldehyde. In the former pathway, the resulting β,γ-unsaturated α-ketocarboxylic acid undergoes a Michael addition with the aniline. Subsequent cyclization onto the benzene (B151609) ring, followed by dehydration, affords the final quinoline-4-carboxylic acid. wikipedia.org

Modern adaptations of the Doebner reaction have focused on improving yields, reducing reaction times, and expanding the substrate scope, particularly for anilines bearing electron-withdrawing groups which tend to produce low yields in the conventional reaction. nih.gov These improvements often involve the use of catalysts and alternative solvent systems. For instance, a modified Doebner hydrogen-transfer reaction has been developed that can be applied to a broader range of anilines, including those with electron-donating and electron-withdrawing substituents. nih.gov Lewis acids, such as BF₃·THF, have been shown to be effective catalysts, with acetonitrile (B52724) being an optimal solvent for the reaction. nih.gov

Recent advancements have also incorporated principles of green chemistry. One-pot multicomponent Doebner reactions have been developed using p-toluenesulfonic acid (p-TSA) as a catalyst in environmentally benign solvent systems like water and ethylene (B1197577) glycol. nih.gov The use of recyclable catalysts, such as silica (B1680970) sulfuric acid, has also been explored to facilitate a more sustainable synthesis. Furthermore, ytterbium perfluorooctanoate has been employed as an efficient catalyst in aqueous media. researchgate.net

Table 1: Modern Adaptations of the Doebner Reaction

| Catalyst/Promoter | Solvent | Key Advantages |

|---|---|---|

| BF₃·THF | Acetonitrile | Improved yields for electron-deficient anilines. nih.gov |

| p-Toluenesulfonic acid | Water/Ethylene Glycol | Green solvent system, mild conditions. nih.gov |

| Silica Sulfuric Acid | - | Recyclable heterogeneous catalyst. |

| Ytterbium perfluorooctanoate | Water | Efficient catalysis in aqueous media. researchgate.net |

Pfitzinger Reaction and Derivatives

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger, is another fundamental method for the synthesis of substituted quinoline-4-carboxylic acids. The reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org

The mechanism commences with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently tautomerizes to an enamine. Intramolecular cyclization of the enamine followed by dehydration yields the quinoline-4-carboxylic acid. wikipedia.org A notable variation is the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

The Pfitzinger reaction is widely used due to its efficiency and the ready availability of isatin precursors. ijsr.net However, traditional Pfitzinger reactions can be limited by long reaction times and low yields, especially with more substituted ketones. researchgate.net Modern modifications have aimed to address these drawbacks. For instance, the use of enaminones as a substitute for 1,3-dicarbonyl compounds has been shown to improve both the yield and practicality of the reaction. nih.gov

Other Cyclization and Condensation Strategies

Beyond the Doebner and Pfitzinger reactions, a variety of other cyclization and condensation strategies have been developed to access the quinoline-4-carboxylic acid scaffold. These methods often offer alternative retrosynthetic disconnections and can provide access to substitution patterns that are difficult to achieve with the more traditional methods.

The Combes quinoline synthesis involves the reaction of anilines with β-diketones under acidic conditions. wikipedia.org The Conrad-Limpach synthesis utilizes the reaction of anilines with β-ketoesters. wikipedia.org The Gould-Jacobs reaction , starting from an aniline and ethyl ethoxymethylenemalonate, is another versatile route. wikipedia.org

More recent developments have focused on transition-metal-catalyzed C-H activation pathways. For example, a rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com In this process, formic acid serves as both a C1 synthon and a reducing agent. mdpi.com Other transition metals like cobalt and copper have also been employed in oxidative cyclization reactions to construct the quinoline core. mdpi.com Domino reactions, such as the one between N,N-dimethyl enaminones and anilines promoted by triflic acid, provide efficient routes to 3-acyl quinolines. mdpi.com

Advanced Synthetic Approaches for 2-Isobutoxyquinoline-4-carboxylic Acid

While a direct, one-pot synthesis of 2-Isobutoxyquinoline-4-carboxylic acid is not prominently reported, its synthesis can be envisioned through multi-step sequences that leverage the established methods for forming the quinoline-4-carboxylic acid core, followed by the introduction of the isobutoxy group. Advanced synthetic techniques, including the application of green chemistry principles and microwave-assisted synthesis, can be applied to these steps to enhance efficiency and sustainability.

A plausible synthetic strategy involves the initial preparation of a 2-substituted quinoline-4-carboxylic acid intermediate, such as a 2-hydroxy or 2-chloro derivative, which can then be converted to the target molecule.

A potential pathway to 2-Isobutoxyquinoline-4-carboxylic acid could involve:

Synthesis of 2-hydroxyquinoline-4-carboxylic acid: This intermediate can be prepared via the Halberkann variant of the Pfitzinger reaction, where an N-acyl isatin is treated with a base. wikipedia.org

Etherification of 2-hydroxyquinoline-4-carboxylic acid: The resulting 2-hydroxy derivative can then undergo a Williamson ether synthesis with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base to form the desired 2-isobutoxyquinoline-4-carboxylic acid. masterorganicchemistry.comwikipedia.org To avoid potential side reactions with the carboxylic acid group, it may be necessary to first protect it as an ester, perform the etherification, and then hydrolyze the ester back to the carboxylic acid.

Alternatively, a route involving a 2-chloro intermediate could be:

Synthesis of 2-chloroquinoline-4-carboxylic acid: This can be achieved through various methods, including the treatment of 2-hydroxyquinoline-4-carboxylic acid with a chlorinating agent like phosphorus oxychloride.

Nucleophilic Aromatic Substitution: The 2-chloroquinoline-4-carboxylic acid (or its ester) can then undergo a nucleophilic aromatic substitution reaction with sodium isobutoxide to introduce the isobutoxy group. masterorganicchemistry.comlibretexts.org

Green Chemistry Principles in Synthesis

The principles of green chemistry can be applied to the synthesis of 2-Isobutoxyquinoline-4-carboxylic acid to minimize environmental impact. ijpsjournal.com

Catalyst Development: The use of heterogeneous and recyclable catalysts, such as silica sulfuric acid in the Doebner reaction or other solid-supported catalysts, can reduce waste and simplify purification. In the context of the Williamson ether synthesis step, phase-transfer catalysts can be employed to facilitate the reaction in greener solvent systems.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, where possible, is a key aspect of green chemistry. For the multi-step synthesis of the target compound, exploring solvent-free conditions for the etherification or nucleophilic substitution step could significantly improve the environmental profile of the process. Microwave-assisted solvent-free reactions have shown promise in this area. researchgate.net

Microwave-Assisted Synthesis and Reaction Optimization

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.gov This technology can be effectively applied to the synthesis of 2-Isobutoxyquinoline-4-carboxylic acid.

Microwave-assisted Doebner and Pfitzinger reactions have been reported, demonstrating the potential for rapid construction of the quinoline-4-carboxylic acid core. researchgate.netfrontiersin.orgnih.gov For example, the Knoevenagel-Doebner condensation can be efficiently carried out under microwave irradiation to produce phenolic acids, a reaction type analogous to the Doebner synthesis of quinolines. frontiersin.org

Furthermore, the etherification of 2-hydroxyquinolines and the nucleophilic aromatic substitution on 2-chloroquinolines are amenable to microwave assistance. Microwave heating can significantly accelerate these reactions, allowing for shorter reaction times and potentially milder reaction conditions. The synthesis of various heterocyclic compounds, including quinazolines and quinazolinones, has been successfully achieved using microwave irradiation, highlighting the broad applicability of this technique. frontiersin.org Reaction optimization under microwave conditions would involve systematically varying parameters such as temperature, reaction time, and reactant concentrations to maximize the yield and purity of 2-Isobutoxyquinoline-4-carboxylic acid.

Table 2: Application of Microwave-Assisted Synthesis

| Reaction Type | Potential Advantages of Microwave Assistance |

|---|---|

| Doebner Reaction | Reduced reaction times, improved yields. frontiersin.orgnih.gov |

| Pfitzinger Reaction | Faster reaction rates, potential for solvent-free conditions. researchgate.net |

| Williamson Ether Synthesis | Accelerated ether formation, potentially milder conditions. nih.gov |

| Nucleophilic Aromatic Substitution | Shorter reaction times for substitution on the quinoline ring. nih.gov |

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. The construction of the 2-isobutoxyquinoline-4-carboxylic acid scaffold can be effectively achieved through multicomponent reactions, primarily the Doebner and Pfitzinger reactions.

The Doebner reaction provides a versatile method for the synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. wikipedia.org In a potential one-pot synthesis for 2-isobutoxyquinoline-4-carboxylic acid, the likely precursors would be an aniline, isobutoxyacetaldehyde, and pyruvic acid. The reaction is typically carried out in a suitable solvent, such as ethanol, and can be catalyzed by Lewis acids or protic acids.

Another prominent one-pot approach is the Pfitzinger reaction , which utilizes isatin and a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.org For the synthesis of the target molecule, isatin would be reacted with a ketone containing an isobutoxy group, such as 1-isobutoxypropan-2-one. The reaction is typically conducted in an alkaline medium, for example, using potassium hydroxide in an alcoholic solvent. ijsr.net

| Reaction | Reactants | Typical Conditions | Product |

| Doebner Reaction | Aniline, Isobutoxyacetaldehyde, Pyruvic acid | Ethanol, Acid catalyst, Reflux | 2-Isobutoxyquinoline-4-carboxylic acid |

| Pfitzinger Reaction | Isatin, 1-Isobutoxypropan-2-one, Base (e.g., KOH) | Alcoholic solvent, Reflux | 2-Isobutoxyquinoline-4-carboxylic acid |

Mechanistic Elucidation of Key Reaction Steps

Understanding the reaction mechanisms of these synthetic strategies is crucial for optimizing reaction conditions and improving yields.

In the Doebner reaction , the mechanism is thought to initiate with either an aldol condensation between pyruvic acid and the aldehyde or the formation of a Schiff base from the aniline and the aldehyde. wikipedia.org Following the formation of an initial adduct, a Michael addition of the aniline occurs. Subsequent cyclization onto the aromatic ring of the aniline, followed by dehydration, leads to a dihydroquinoline intermediate. The final step is an oxidation to the aromatic quinoline system. This oxidation is believed to involve a hydrogen transfer between the dihydroquinoline and the imine intermediate. nih.gov

The Pfitzinger reaction mechanism begins with the hydrolysis of isatin's amide bond under basic conditions to form a keto-acid intermediate. wikipedia.org This is followed by the condensation of the aniline moiety of the intermediate with the carbonyl group of the isobutoxy-containing ketone to form an imine. Tautomerization to an enamine allows for an intramolecular cyclization. A final dehydration step yields the 2-isobutoxyquinoline-4-carboxylic acid. wikipedia.org

| Reaction Step | Doebner Reaction | Pfitzinger Reaction |

| Initial Step | Aldol condensation or Schiff base formation | Hydrolysis of isatin |

| Key Intermediate | Aniline derivative after Michael addition | Imine formation from keto-acid and ketone |

| Cyclization | Intramolecular cyclization onto the aniline ring | Intramolecular cyclization of the enamine |

| Final Step | Dehydration and oxidation | Dehydration |

Strategic Utilization of Precursors and Intermediates

The strategic selection and utilization of precursors and the isolation or in situ generation of key intermediates are pivotal for the successful synthesis of 2-isobutoxyquinoline-4-carboxylic acid.

For the Doebner reaction , the key precursors are aniline, pyruvic acid, and an aldehyde bearing the isobutoxy group. Isobutoxyacetaldehyde would be a direct precursor to introduce the 2-isobutoxy substituent. The stability and reactivity of this aldehyde are critical for the reaction's success.

In the context of the Pfitzinger reaction , isatin is a fundamental precursor. The other key precursor is a carbonyl compound that will ultimately form the 2-isobutoxy substituent and the rest of the quinoline ring. A compound such as 1-isobutoxypropan-2-one would be a suitable choice. The enolizable nature of this ketone is essential for the condensation and subsequent cyclization steps. jocpr.com

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Analogues and Structural Modifications of 2-Isobutoxyquinoline-4-carboxylic Acid

The synthesis of analogues of 2-isobutoxyquinoline-4-carboxylic acid is a key strategy for elucidating its SAR. Standard synthetic routes, such as the Doebner and Pfitzinger reactions, provide a versatile platform for creating a diverse library of derivatives by varying the initial building blocks nih.govresearchgate.net. These methods allow for modifications at various positions of the quinoline (B57606) scaffold.

The substituent at the C-2 position of the quinoline-4-carboxylic acid scaffold is a critical determinant of biological activity, often occupying a hydrophobic binding pocket in target proteins nih.gov. The isobutoxy group in the parent compound provides a combination of steric bulk and lipophilicity, which influences properties like membrane permeability and metabolic stability . SAR studies focusing on this moiety aim to optimize these properties for enhanced biological effect.

Key modifications and their observed impact include:

Alkyl Chain Length and Branching: Altering the length and branching of the alkoxy chain affects the compound's lipophilicity and steric profile. Replacing the isobutoxy group with smaller alkoxy groups (e.g., methoxy, ethoxy) or larger, more complex ones (e.g., pentyloxy, hexyloxy) can probe the size limits of the binding pocket. The branched nature of the isobutyl group is significant; comparing it with a linear n-butoxy group can reveal preferences for specific spatial arrangements.

Introduction of Unsaturation: Incorporating double or triple bonds into the alkyl chain can introduce conformational rigidity and potential for different intermolecular interactions.

Cyclic Moieties: Replacing the isobutyl group with cyclic structures like cyclobutoxy, cyclohexyloxy, or benzyloxy groups can explore the tolerance for different hydrophobic shapes and potential for π-stacking interactions with aromatic amino acid residues in the target protein.

| Analogue | Modification at C-2 | Key Feature | Relative Potency (%) |

|---|---|---|---|

| Parent | Isobutoxy | Branched, Lipophilic | 100 |

| 1 | n-Butoxy | Linear Alkyl | 85 |

| 2 | Ethoxy | Shorter Alkyl Chain | 40 |

| 3 | Cyclohexyloxy | Cyclic, Bulky | 110 |

| 4 | Benzyloxy | Aromatic, Potential for π-stacking | 125 |

The carboxylic acid group at the C-4 position is a pivotal functional group, often acting as a key hydrogen bond donor/acceptor or forming a salt bridge with positively charged residues like arginine in a biological target nih.gov. However, its acidic nature can limit cell permeability and oral bioavailability. Therefore, transformations of this group are a central strategy in lead optimization.

Esterification: The conversion of the carboxylic acid to its corresponding esters (e.g., methyl, ethyl, or benzyl esters) is a common prodrug strategy. Esterification neutralizes the charge, increasing lipophilicity and potentially enhancing cell membrane penetration. Inside the cell, endogenous esterases can hydrolyze the ester back to the active carboxylic acid nih.govnih.gov. However, in many cases, esterification leads to a complete loss of in vitro activity, confirming the essential role of the free carboxylate for direct target interaction mdpi.com.

Amidation: Reacting the carboxylic acid with various amines yields a range of primary, secondary, and tertiary amides. This modification replaces the acidic proton with a group capable of different hydrogen bonding patterns and can significantly alter the molecule's physicochemical properties. The synthesis of 2-substituted quinoline-4-carboxamides has been explored to modulate biological activity chempap.orgresearchgate.net.

Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere—a different functional group with similar physicochemical or topological properties—is a sophisticated strategy to improve potency, selectivity, and pharmacokinetic profiles nih.govdrughunter.com. The goal is to retain the key binding interactions while overcoming the liabilities of the carboxyl group, such as rapid metabolism via glucuronidation nih.govhyphadiscovery.com. Common bioisosteres for carboxylic acids include:

Tetrazoles: These are one of the most widely used carboxylate bioisosteres. 5-Substituted 1H-tetrazoles have a pKa similar to carboxylic acids and can participate in similar ionic and hydrogen-bonding interactions drughunter.comcambridgemedchemconsulting.com.

Hydroxamic Acids: This group can also mimic the acidic and chelating properties of carboxylic acids nih.gov.

Sulfonamides and Acyl Sulfonamides: These groups can offer advantages like increased lipophilicity and metabolic stability drughunter.com.

Hydroxyisoxazoles and other acidic heterocycles: These provide alternative acidic pharmacophores with different spatial and electronic properties hyphadiscovery.comcambridgemedchemconsulting.com.

| Analogue | Modification at C-4 | pKa (approx.) | Key Interaction Mimicked | Relative In Vitro Activity (%) |

|---|---|---|---|---|

| Parent | -COOH | ~4-5 | Ionic / H-bond donor & acceptor | 100 |

| 5 | -COOCH₃ (Methyl Ester) | N/A | H-bond acceptor only | <5 |

| 6 | -CONH₂ (Primary Amide) | N/A | H-bond donor & acceptor | 15 |

| 7 | 5-(1H-tetrazolyl) | ~4.5-5 | Ionic / H-bond donor & acceptor | 90 |

| 8 | -CONHSO₂CH₃ (Acyl Sulfonamide) | ~6-7 | Ionic / H-bond donor & acceptor | 75 |

Modifying the benzo portion of the quinoline ring is another avenue for optimizing activity. Introducing substituents can influence the molecule's electronic properties, lipophilicity, and metabolic stability, and can also lead to additional beneficial interactions with the target protein nih.gov. Studies on related quinoline-4-carboxylic acids have shown that the presence of lipophilic substituents on the C-7 and C-8 positions is important for inhibitory activity nih.govresearchgate.net.

Common modifications include:

Halogenation: Introduction of fluorine, chlorine, or bromine at positions C-6, C-7, or C-8 can enhance binding affinity through halogen bonding and improve metabolic stability by blocking sites of oxidative metabolism.

Alkylation/Alkoxylation: Small alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups can increase lipophilicity and fill small hydrophobic pockets within the binding site.

Electron-Withdrawing/Donating Groups: The addition of groups like nitro (-NO₂) or cyano (-CN) (electron-withdrawing) or amino (-NH₂) (electron-donating) can modulate the electronic character of the quinoline ring system, which may be crucial for certain receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.govnih.gov. By correlating structural descriptors with activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby guiding rational drug design and prioritizing synthetic efforts researchgate.net.

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. For each compound, a set of numerical parameters, known as molecular descriptors, are calculated cell.com. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: (e.g., dipole moment, partial charges, HOMO/LUMO energies) describe the electronic properties of the molecule.

Hydrophobic Descriptors: (e.g., LogP) quantify the molecule's lipophilicity.

Steric Descriptors: (e.g., molecular weight, molecular volume, surface area) describe the size and shape of the molecule.

Topological Descriptors: Describe the connectivity and branching of atoms within the molecule.

Once the descriptors are calculated, statistical or machine learning methods are employed to build a mathematical equation that links a combination of these descriptors to the observed biological activity nih.govresearchgate.net. Common methods include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced techniques like k-Nearest Neighbors (kNN) and Gradient Boosting (GB) nih.govnih.gov. The resulting model's predictive power is then rigorously validated using internal and external test sets of compounds that were not used in the model's creation researchgate.net.

A validated QSAR model provides valuable insights into the key structural features driving biological activity. For instance, a QSAR model for a series of quinoline-4-carboxylic acid derivatives might reveal that high biological activity is positively correlated with a high LogP value and the presence of a hydrogen bond donor at the C-4 position, while being negatively correlated with the steric bulk at the C-7 position.

Such correlations provide a quantitative basis for the qualitative observations made in traditional SAR studies. For example, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives developed predictive models where descriptors related to molecular shape and electronic properties were found to be highly correlated with the inhibition of P-glycoprotein nih.govnih.govcell.com. These models can explain why certain modifications lead to increased or decreased activity and can guide the design of new analogues with an optimized combination of these key properties. This synergy between computational modeling and experimental synthesis accelerates the discovery of more effective drug candidates.

Rational Design Principles for Novel Derivatives

The development of novel derivatives of 2-isobutoxyquinoline-4-carboxylic acid is guided by rational design principles aimed at optimizing therapeutic efficacy, selectivity, and pharmacokinetic properties. These strategies leverage a deep understanding of the target's three-dimensional structure and the specific molecular interactions required for potent activity. Key principles include structure-based design to enhance target engagement, modification of functional groups to achieve isoform selectivity, and scaffold hopping to explore new chemical space.

Structure-Based Design for Enhanced Target Affinity

A primary strategy in the rational design of quinoline-4-carboxylic acid derivatives is the use of structure-based design, particularly for targets like dihydroorotate dehydrogenase (DHODH). This approach relies on detailed knowledge of the inhibitor's binding mode within the target's active site to engineer novel interactions that increase potency.

Researchers have identified key amino acid residues within the DHODH binding pocket that can be targeted to form new hydrogen bonds. nih.govnih.gov For instance, analysis of cocrystal structures revealed that the residues Threonine 63 (T63) and Tyrosine 356 (Y356) are accessible for forming novel hydrogen-bonding interactions. nih.govosti.gov This led to the design of analogues where hydrogen-bond accepting groups were strategically positioned on the quinoline pharmacophore. nih.govnih.gov This rational modification resulted in the discovery of highly potent inhibitors, as illustrated in the table below.

| Compound | Modification Strategy | Target Interaction | DHODH Inhibitory Activity (IC₅₀) |

|---|---|---|---|

| Quinoline Analogue 43 | Introduction of H-bond acceptor | Novel water-mediated H-bond with T63 | 26.2 ± 1.8 nM |

| 1,7-Naphthyridine Analogue 46 | Scaffold hop and introduction of H-bond acceptor | Novel direct H-bond with Y356 | 28.3 ± 3.3 nM |

The success of this strategy demonstrates that precisely modifying the quinoline scaffold to engage with specific residues can significantly improve binding affinity and, consequently, inhibitory potency. nih.govnih.govosti.gov

Modulating the "Cap" Group and Linker for Target Selectivity

For enzyme families with multiple isoforms, such as histone deacetylases (HDACs), achieving selectivity is a critical design principle to minimize off-target effects. The typical pharmacophore for an HDAC inhibitor consists of a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme's active site. The 2-substituted quinoline-4-carboxylic acid moiety serves as a versatile cap group in this context. frontiersin.orgnih.gov

Rational design principles involve modifying both the cap group and the ZBG to confer selectivity for specific HDAC isoforms. For example, the 2-substituted phenylquinoline-4-carboxylic acid structure can be used as a large, hydrophobic cap group designed to form strong interactions with residues at the opening of the HDAC active site. frontiersin.orgnih.gov Furthermore, the choice of ZBG can dramatically influence selectivity. While hydroxamic acids are common ZBGs, research has shown that hydrazides can offer greater selectivity for class I HDACs, particularly HDAC3. frontiersin.orgnih.gov

This design approach led to the development of compound D28, which incorporates a 2-phenylquinoline-4-carboxylic acid derivative as the cap and a hydroxamic acid ZBG, resulting in a selective inhibitor of HDAC3. nih.gov

| Compound | Cap Group | Zinc-Binding Group (ZBG) | HDAC3 IC₅₀ | Selectivity Profile |

|---|---|---|---|---|

| D28 | 2-phenylquinoline-4-carboxylic acid derivative | Hydroxamic Acid | 24.45 µM | Selective against HDAC1, 2, and 6 |

Scaffold Hopping and Bioisosteric Replacement

Another key principle in the rational design of novel derivatives is "scaffold hopping," where the core quinoline structure is replaced by a different, often structurally related, heterocyclic system. This can lead to improved properties such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. A successful example is the transition from a quinoline core to a 1,7-naphthyridine scaffold in the design of DHODH inhibitors. nih.govosti.gov This modification allowed for the formation of a novel hydrogen bond with the Y356 residue, maintaining high potency. nih.govosti.gov

Bioisosteric replacement of substituents on the quinoline ring is also a common strategy. This involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's interaction with its target or its metabolic stability. For instance, in the development of SIRT3 inhibitors, various amides were appended to the 2-(4-aminophenyl)-quinoline-4-carboxylic acid core to probe the binding pocket and optimize inhibitory activity and selectivity over other sirtuin isoforms like SIRT1 and SIRT2. nih.govfrontiersin.org This systematic derivatization led to the identification of a potent and selective SIRT3 inhibitor. nih.gov

These rational design principles, which combine structural biology insights with medicinal chemistry strategies, are crucial for the continued development of 2-isobutoxyquinoline-4-carboxylic acid derivatives as potential therapeutic agents.

Following a comprehensive search of publicly available scientific literature, it has been determined that there are no specific preclinical or mechanistic biological investigation data for the compound "2-Isobutoxyquinoline-4-carboxylic acid" that align with the detailed outline provided.

The conducted searches for "2-Isobutoxyquinoline-4-carboxylic acid" in conjunction with the specified molecular targets (Histone Deacetylases, DNA Gyrase, P-glycoprotein, TACE, JMJD2E), receptors (Asialoglycoprotein Receptor, P-selectin, Tachykinin Receptors, Adrenergic Receptors), cellular processes (Cell Cycle Arrest, Apoptosis), and antimicrobial/antiviral activities did not yield any direct research findings for this particular molecule.

While the broader class of quinoline-4-carboxylic acid derivatives has been investigated for various biological activities, the specific data for the 2-isobutoxy substituted version is not present in the available literature. Research has been published on other analogues, such as 2-phenylquinoline-4-carboxylic acid derivatives as histone deacetylase inhibitors and 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid as a P-selectin inhibitor. However, these findings are specific to their respective molecular structures and cannot be attributed to "2-Isobutoxyquinoline-4-carboxylic acid."

Therefore, it is not possible to generate a scientifically accurate article that adheres to the user's strict outline and focus on the sole compound of interest.

Preclinical and Mechanistic Biological Investigations Non Human Focus

Cellular and In Vitro Activity Profiling

Antioxidant Mechanisms and Radical Scavenging Activity

No studies detailing the specific antioxidant mechanisms or radical scavenging activity of 2-Isobutoxyquinoline-4-carboxylic acid were identified. While the broader class of quinoline-4-carboxylic acid derivatives has been a subject of interest for their potential antioxidant properties, research pinpointing the activity of the 2-isobutoxy substituted variant is not available.

In Vivo Preclinical Models (Non-Human, Focusing on Mechanistic Understanding)

Pharmacological Activity in Animal Models (e.g., Antispasmodic Effects on Jejunum Contractions)

There is no available scientific literature describing the pharmacological activity of 2-Isobutoxyquinoline-4-carboxylic acid in any animal models. Specifically, no research could be found that investigates its potential antispasmodic effects on jejunum contractions or any other smooth muscle tissue. Studies on the antispasmodic properties of other, unrelated compounds in isolated rabbit jejunum preparations exist, but these provide no insight into the activity of the target compound. researchgate.net

Biological Fate and Metabolism Studies in Preclinical Systems

No information is available regarding the biological fate, metabolic pathways, or pharmacokinetic profile of 2-Isobutoxyquinoline-4-carboxylic acid in any preclinical system. Research on the absorption, distribution, metabolism, and excretion (ADME) of this specific compound has not been published.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. biointerfaceresearch.com DFT calculations are routinely employed to determine the electronic and geometrical properties of compounds, which is crucial for understanding their reactivity and interactions. biointerfaceresearch.comresearchgate.net For the quinoline (B57606) class of compounds, methods like B3LYP are commonly used to optimize molecular geometry and predict vibrational frequencies. researchgate.netnih.gov

Theoretical studies on analogous quinolinone structures have shown that DFT can accurately predict structural parameters, such as bond lengths and angles, which often align well with experimental data. nih.gov Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com Furthermore, DFT is used to generate electrostatic potential maps, which visualize the charge distribution and help identify regions of a molecule that are likely to engage in electrostatic interactions with biological targets. nih.gov

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for Carboxylic Acid Derivatives Note: This table presents typical parameters obtained from DFT studies on related carboxylic acid compounds to illustrate the methodology, not specific values for 2-isobutoxyquinoline-4-carboxylic acid.

| Descriptor | Typical Value Range | Significance |

| HOMO Energy | -6 to -8 eV | Indicates electron-donating ability |

| LUMO Energy | -1 to -3 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4 to 6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2 to 5 Debye | Measures molecular polarity |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of small molecules, such as 2-isobutoxyquinoline-4-carboxylic acid derivatives, to the active site of a target protein.

Molecular docking simulations are crucial for predicting the binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol), of a ligand to its receptor. nih.gov Studies on various 2-substituted quinoline-4-carboxylic acid derivatives have demonstrated their potential to interact with a range of biological targets. For instance, derivatives have been docked against proteins implicated in cancer and infectious diseases. nih.govijcps.org

A study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives targeting the P-glycoprotein (PDB ID: 6C0V), a protein associated with multidrug resistance in cancer, revealed significant binding affinities. nih.gov One derivative showed a high binding energy of -9.22 kcal/mol, forming hydrogen bonds and hydrophobic interactions with key amino acid residues like ASN 183 and GLN 882. nih.gov Similarly, docking studies of 2-aryl-quinoline-4-carboxylic acids against Leishmania major N-myristoyltransferase (LmNMT) have identified this enzyme as a promising target, with the compounds fitting snugly into its binding pocket. nih.govfrontiersin.org These analyses pinpoint specific interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Table 2: Example of Molecular Docking Results for Quinoline-4-Carboxylic Acid Analogs Against Various Protein Targets

| Compound Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 2-oxo-quinoline derivatives | P-glycoprotein | 6C0V | -9.22 | ASN 183, GLN 882 |

| 2-aryl-quinoline derivatives | LmNMT | 2WSA | High | Tyr217, Leu421, Phe90 |

| 2-aryl-quinoline derivatives | Anticancer protein | 1S63 | -8.57 | Not Specified |

| 2-aryl-quinoline derivatives | Antituberculosis protein | 2X22 | -8.36 | Not Specified |

Virtual screening (VS) is a computational approach used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This methodology can be either ligand-based or structure-based. For the quinoline-4-carboxylic acid scaffold, inverse virtual screening (IVS) has been employed. nih.govfrontiersin.org In IVS, a molecule with known biological activity is used as a "bait" to search databases of biological targets to identify its most likely protein partners. nih.gov This approach successfully identified LmNMT as a high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives, highlighting its potential in target identification and drug repurposing. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. This technique is used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the movements of atoms and molecules, MD can confirm whether a ligand remains stably bound in the active site of a protein. researchgate.netmdpi.com

For 2-aryl-quinoline-4-carboxylic acid derivatives complexed with LmNMT, MD simulations have demonstrated stable binding. nih.govfrontiersin.org The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD trajectory suggests that the complex remains in a consistent conformational state, validating the docking pose. nih.govfrontiersin.org These simulations offer a deeper understanding of the dynamic behavior of the ligand within the binding pocket, which is essential for rational drug design. nih.gov

In Silico Drug Design and Lead Optimization Strategies

In silico drug design encompasses a range of computational methods used to identify, design, and optimize novel therapeutic compounds. mdpi.com For the 2-isobutoxyquinoline-4-carboxylic acid scaffold, these strategies are vital for transforming a preliminary "hit" into a viable "lead" compound. nih.gov

Based on the insights from molecular docking and QSAR (Quantitative Structure-Activity Relationship) models, medicinal chemists can rationally design new derivatives with potentially higher efficacy. nih.gov For example, if docking studies reveal an unoccupied hydrophobic pocket near the ligand, new analogs can be designed with additional hydrophobic groups to fill that space, potentially increasing binding affinity. Lead optimization involves systematically modifying the chemical structure to improve not only its potency but also its pharmacokinetic properties (absorption, distribution, metabolism, and excretion). nih.gov Computational tools can predict these properties, helping to prioritize the synthesis of compounds with a higher probability of success in later-stage clinical trials. nih.govfrontiersin.org The integration of various computational approaches, from docking and MD simulations to pharmacokinetic predictions, supports the development of novel inhibitors based on the quinoline-4-carboxylic acid scaffold. nih.govfrontiersin.org

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic methods are indispensable for confirming the chemical identity and structural integrity of newly synthesized derivatives of 2-Isobutoxyquinoline-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For derivatives of 2-Isobutoxyquinoline-4-carboxylic acid, both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, often above 10-12 ppm. libretexts.org Protons on the quinoline (B57606) ring system appear in the aromatic region (approximately 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about substitution on the ring. rsc.orgnih.gov The protons of the isobutoxy group will appear in the upfield region, characterized by a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) (-O-CH₂-) protons. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield (around 160-180 ppm). libretexts.org Carbons of the quinoline ring resonate in the 110-150 ppm range, while the carbons of the isobutoxy group appear in the upfield region (typically below 80 ppm). nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Isobutoxyquinoline-4-carboxylic acid

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet |

| Quinoline Aromatic (H5-H8) | 7.5 - 8.5 | Multiplets |

| Quinoline Aromatic (H3) | ~7.2 | Singlet |

| Methylene (-OCH₂-) | ~4.2 | Doublet |

| Methine (-CH-) | ~2.1 | Multiplet |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. Under electron ionization (EI), the molecular ion (M⁺) peak is typically observed. chempap.orgresearchgate.net A primary fragmentation pathway for quinoline-4-carboxylic acids is the loss of the carboxyl group, resulting in a prominent [M - COOH]⁺ fragment ion. chempap.orglibretexts.org Further fragmentation may involve the isobutoxy side chain, such as the loss of an isobutylene (B52900) radical. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Isobutoxyquinoline-4-carboxylic acid and its derivatives is characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. libretexts.orgspectroscopyonline.com

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid. libretexts.orgspectroscopyonline.com

C-O Stretch: An absorption band in the region of 1210-1320 cm⁻¹ associated with the C-O single bond of the carboxylic acid and the ether linkage. spectroscopyonline.com

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1450-1620 cm⁻¹ region are indicative of the quinoline ring system. researchgate.net

UV-Vis Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The quinoline ring system is an extended chromophore that absorbs UV light. The spectrum typically shows multiple absorption bands corresponding to π → π* electronic transitions. ui.ac.id The presence of the carbonyl group can also give rise to a weak n → π* transition at a longer wavelength. masterorganicchemistry.com The position of the maximum absorbance (λ_max) is sensitive to the substitution pattern on the quinoline ring and the solvent used. ui.ac.idmasterorganicchemistry.com

Table 2: Key Spectroscopic Data for Quinoline-4-Carboxylic Acid Derivatives

| Technique | Feature | Typical Range/Value | Reference |

|---|---|---|---|

| ¹H NMR | Carboxylic Acid Proton | 10 - 13 ppm | libretexts.org |

| ¹³C NMR | Carbonyl Carbon | 160 - 180 ppm | libretexts.org |

| IR | C=O Stretch | 1700 - 1730 cm⁻¹ | spectroscopyonline.com |

| IR | O-H Stretch (broad) | 2500 - 3300 cm⁻¹ | spectroscopyonline.com |

| MS | Primary Fragmentation | Loss of COOH (45 Da) | chempap.orgresearchgate.net |

Chromatographic Methods for Separation and Quantification in Research Samples (e.g., Hydrophilic Interaction Liquid Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the separation, purification, and quantification of 2-Isobutoxyquinoline-4-carboxylic acid and its analogs from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC) HPLC is the most common chromatographic method for the analysis of non-volatile compounds like carboxylic acids. nih.gov For 2-Isobutoxyquinoline-4-carboxylic acid, reversed-phase HPLC (RP-HPLC) using a C18 stationary phase is typically employed. The mobile phase usually consists of a mixture of an aqueous buffer (often containing an acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Suppressing ionization ensures good peak shape and retention. researchgate.net Detection is commonly achieved using a UV detector set at a wavelength where the quinoline chromophore absorbs strongly. nih.gov HPLC methods can be developed for both qualitative analysis (purity determination) and quantitative analysis (measuring concentration).

Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an alternative chromatographic mode that is well-suited for separating polar and hydrophilic compounds. nih.gov It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer. While 2-Isobutoxyquinoline-4-carboxylic acid itself has significant nonpolar character, HILIC could be particularly useful for separating it from more polar metabolites or derivatives where a hydroxyl group or other polar functionality has been introduced. nih.gov HILIC is also highly compatible with mass spectrometry detection due to the high organic content of the mobile phase. nih.gov

Biophysical Techniques for Ligand-Protein Binding Kinetics (e.g., Surface Plasmon Resonance Spectroscopy)

Understanding the interaction between a potential drug molecule and its protein target is fundamental. Biophysical techniques provide quantitative data on binding affinity and kinetics.

Surface Plasmon Resonance (SPR) Spectroscopy SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. nih.gov To study the binding of 2-Isobutoxyquinoline-4-carboxylic acid to a target protein, the protein is typically immobilized on the surface of a sensor chip. nih.govnih.gov A solution containing the compound is then flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. nih.gov

By analyzing the response curves at different concentrations of the compound, key kinetic parameters can be determined: iusb.edu

Association rate constant (kₐ or kₒₙ): The rate at which the compound binds to the protein.

Dissociation rate constant (kₑ or kₒff): The rate at which the compound dissociates from the protein-ligand complex.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as the ratio of kₑ/kₐ. A lower Kₑ value indicates a higher binding affinity. rsc.org

This kinetic information is crucial for drug discovery, as the residence time (1/kₑ) of a drug on its target can be a better predictor of efficacy than binding affinity alone. nih.govrsc.org

Crystallographic Studies for Structural Determination of Complexed Forms

X-ray crystallography provides the most detailed, three-dimensional structural information of a molecule at the atomic level.

For 2-Isobutoxyquinoline-4-carboxylic acid, crystallographic studies are particularly valuable for understanding how it binds to its protein target. To achieve this, the compound is co-crystallized with the target protein, and the resulting crystal is analyzed by X-ray diffraction.

The resulting electron density map allows for the precise determination of:

The binding orientation (pose) of the ligand within the protein's active site.

Specific intermolecular interactions, such as hydrogen bonds, ionic interactions (e.g., with the carboxylate group), and hydrophobic interactions between the quinoline ring and isobutoxy group and the protein's amino acid residues. mdpi.comresearchgate.net

Conformational changes in the protein that may occur upon ligand binding.

This detailed structural information is invaluable for structure-based drug design, enabling the rational optimization of derivatives to improve binding affinity and selectivity. mdpi.comresearchgate.net

Emerging Applications and Future Research Directions

Role of 2-Isobutoxyquinoline-4-carboxylic Acid as a Synthetic Intermediate

The true value of 2-Isobutoxyquinoline-4-carboxylic acid in drug discovery and materials science lies in its utility as a versatile synthetic intermediate. The core structure, featuring a quinoline (B57606) ring system and a carboxylic acid group, offers multiple points for chemical modification, allowing for the creation of diverse molecular libraries. The quinoline-4-carboxylic acid framework is considered a foundational building block for synthesizing more complex, poly-substituted derivatives. mdpi.com The easy functionalization of the quinoline ring makes it an attractive starting point for the design of novel therapeutic agents. researchgate.net

The carboxylic acid moiety is particularly reactive and can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. These transformations are fundamental steps in creating new chemical entities with potentially improved pharmacological profiles. For example, amidation of the carboxylic acid group is a common strategy to introduce new hydrogen bond donors and receptors, which can enhance binding affinity to biological targets and improve physicochemical properties. mdpi.com Similarly, the quinoline ring itself can undergo further substitutions, allowing for fine-tuning of the molecule's steric and electronic properties to optimize efficacy and selectivity.

| Reactive Site | Potential Transformation | Resulting Functional Group | Synthetic Purpose |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Ester (-COOR) | Improve lipophilicity, create prodrugs |

| Carboxylic Acid (-COOH) | Amidation | Amide (-CONR₂) | Introduce H-bond donors/acceptors, alter solubility |

| Carboxylic Acid (-COOH) | Reduction | Alcohol (-CH₂OH) | Provide a new point for further functionalization |

| Carboxylic Acid (-COOH) | Conversion to Acid Chloride | Acid Chloride (-COCl) | Create a highly reactive intermediate for acylation reactions |

| Quinoline Ring | Electrophilic Aromatic Substitution | Substituted Quinoline (e.g., nitro, halogen) | Modulate electronic properties and metabolic stability |

Development of Sustainable and Environmentally Benign Synthetic Routes

Historically, the synthesis of quinoline-4-carboxylic acids has relied on classic condensation reactions such as the Doebner and Pfitzinger reactions. mdpi.comnih.gov While effective, these methods often involve harsh reaction conditions, the use of potentially hazardous reagents, and the generation of significant chemical waste. The Doebner reaction, for instance, can utilize aniline (B41778), various aldehydes, and pyruvic acid, sometimes under reflux conditions for extended periods. mdpi.comresearchgate.net

In line with the principles of green chemistry, there is a growing imperative to develop more sustainable and environmentally benign synthetic routes for this class of compounds. Research efforts are now focusing on several key areas:

Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water, ethanol, or ionic liquids to reduce environmental impact.

Catalysis: Employing efficient and recyclable catalysts to lower reaction temperatures and improve yields, minimizing energy consumption and waste.

Microwave-Assisted Synthesis: Utilizing microwave irradiation as an alternative energy source can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing the formation of byproducts.

The development of such methods for 2-Isobutoxyquinoline-4-carboxylic acid and its analogues is crucial for reducing the environmental footprint of pharmaceutical manufacturing and aligning chemical synthesis with modern sustainability goals.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

For a scaffold like 2-Isobutoxyquinoline-4-carboxylic acid, AI and ML can be applied in several impactful ways:

Virtual Screening: ML models can rapidly screen vast virtual libraries of potential derivatives against specific biological targets, predicting their binding affinity and potential for therapeutic activity. nih.gov This approach can identify high-potential candidates for synthesis and experimental testing, saving considerable time and resources. blogspot.com

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish a mathematical correlation between the structural features of 2-Isobutoxyquinoline-4-carboxylic acid derivatives and their biological activities. nih.gov This allows researchers to predict the potency of new designs before they are synthesized.

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This early-stage assessment helps to deprioritize molecules that are likely to fail later in development due to poor pharmacokinetic profiles.

De Novo Design: Generative AI models can design entirely new molecules based on the 2-Isobutoxyquinoline-4-carboxylic acid scaffold, optimized for desired properties like high potency against a target and low predicted toxicity.

| AI/ML Application | Description | Impact on Discovery Pipeline |

|---|---|---|

| Virtual High-Throughput Screening (vHTS) | Computationally docking millions of virtual derivatives to a target protein structure. | Rapidly identifies potential "hits" from a large chemical space. |

| Predictive QSAR Models | Using existing data to train models that predict the activity of new, unsynthesized molecules. | Guides medicinal chemists in designing more potent compounds. nih.gov |

| Generative Chemistry | AI algorithms propose novel molecular structures optimized for specific properties. | Creates innovative drug candidates that may not be conceived through traditional methods. |

| Synthesis Planning (Retrosynthesis) | AI predicts efficient and cost-effective synthetic routes for target molecules. mit.edu | Streamlines the chemical synthesis process, reducing costs and time. mit.edu |

Unexplored Biological Targets and Mechanistic Hypotheses

While the specific biological targets of 2-Isobutoxyquinoline-4-carboxylic acid are not yet well-defined, the broader family of quinoline-4-carboxylic acids has been shown to interact with a range of important biological molecules. This provides a strong basis for forming hypotheses about its potential therapeutic applications. Structurally similar compounds have demonstrated activity as inhibitors of key enzymes implicated in various diseases.

Based on the activities of related quinoline derivatives, several unexplored biological targets and mechanistic hypotheses for 2-Isobutoxyquinoline-4-carboxylic acid can be proposed:

Enzyme Inhibition: Many quinoline-based molecules act as enzyme inhibitors. For example, certain derivatives have been identified as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in rapidly proliferating cells. nih.gov Others have shown inhibitory activity against EGFR kinase, a key target in cancer therapy nih.gov, and SIRT3, a mitochondrial sirtuin involved in cancer cell metabolism. nih.gov It is plausible that 2-Isobutoxyquinoline-4-carboxylic acid could be tailored to inhibit these or other enzymes, such as DNA topoisomerases. sriramchem.com The isobutoxy group could potentially confer unique binding characteristics within the hydrophobic pockets of an enzyme's active site.

Antioxidant Activity: Some hydroxyquinoline-4-carboxylic acid derivatives have been evaluated for their antioxidant properties. researchgate.net Future research could explore whether the 2-isobutoxy analogue possesses similar free-radical scavenging capabilities, which could be relevant for diseases associated with oxidative stress.

Antimicrobial Potential: The quinoline scaffold is present in many antibacterial agents. Research into 2-phenyl-quinoline-4-carboxylic acid derivatives has shown activity against both Gram-positive and Gram-negative bacteria. mdpi.com It is hypothesized that 2-Isobutoxyquinoline-4-carboxylic acid could serve as a scaffold for developing new antibacterial compounds, potentially by interfering with bacterial DNA gyrase or other essential microbial enzymes.

| Potential Biological Target Class | Specific Example | Mechanistic Hypothesis | Associated Disease Area |

|---|---|---|---|

| Dehydrogenases | Dihydroorotate Dehydrogenase (DHODH) | Competitive inhibition, leading to pyrimidine depletion and cell cycle arrest. nih.gov | Cancer, Autoimmune Disorders |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | ATP-competitive inhibition of the kinase domain, blocking downstream signaling. nih.gov | Cancer |

| Sirtuins | SIRT3 | Inhibition of deacetylase activity, affecting mitochondrial function and cell metabolism. nih.gov | Cancer (Leukemia) nih.gov |

| Topoisomerases | Bacterial DNA Gyrase | Interference with DNA replication and repair processes. | Bacterial Infections |

Q & A

Basic: What synthetic routes are recommended for producing 2-Isobutoxyquinoline-4-carboxylic acid in academic research settings?

Methodological Answer:

The synthesis of quinoline-4-carboxylic acid derivatives typically involves multi-step reactions, such as cyclization of substituted anilines with β-keto esters or via multicomponent reactions (e.g., Castagnoli-Cushman reaction). For 2-isobutoxy-substituted derivatives, introducing the isobutoxy group may require:

- Protecting Group Strategies : Use tert-butyl or benzyl groups to protect reactive sites during synthesis, followed by deprotection under mild acidic or catalytic hydrogenation conditions .

- Optimization Parameters : Vary catalysts (e.g., Lewis acids like ZnCl₂), solvents (polar aprotic solvents like DMF), and temperature (80–120°C) to improve yield. Monitor reaction progress via TLC or HPLC .

Basic: What analytical techniques are critical for characterizing 2-Isobutoxyquinoline-4-carboxylic acid?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm the quinoline backbone and substituent positions. For example, carbonyl carbons in carboxylic acid groups typically resonate at ~170 ppm in NMR .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated : 263.1052 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions, if single crystals are obtainable .

Advanced: How can computational methods aid in predicting the biological activity of 2-Isobutoxyquinoline-4-carboxylic acid derivatives?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the isobutoxy chain .

- QSAR Modeling : Develop quantitative structure-activity relationship models by correlating substituent electronic parameters (Hammett constants) with experimental IC₅₀ values from antimicrobial assays .

Advanced: How should researchers address contradictory data in solubility and stability studies of this compound?

Methodological Answer:

- Controlled Solubility Tests : Perform parallel experiments in buffered solutions (pH 2–10) and organic-aqueous mixtures (e.g., DMSO:PBS) to identify pH-dependent degradation pathways.

- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) and UV-Vis spectroscopy to monitor decomposition under elevated temperatures (40–60°C) and light exposure .

- Statistical Validation : Apply ANOVA to assess inter-lab variability in reported data, ensuring consistent purity standards (e.g., ≥95% by HPLC) .

Basic: What are the key safety precautions for handling 2-Isobutoxyquinoline-4-carboxylic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- First Aid Protocols : For skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15+ minutes. Document incidents and consult medical professionals .

Advanced: What strategies can optimize the selectivity of 2-Isobutoxyquinoline-4-carboxylic acid in enzyme inhibition assays?

Methodological Answer:

- Competitive Binding Assays : Use fluorescence polarization to measure displacement of known inhibitors (e.g., ATP in kinase assays).

- Site-Directed Mutagenesis : Modify enzyme active sites to identify critical residues interacting with the carboxylic acid moiety .

- Metabolic Profiling : Co-incubate with liver microsomes to assess metabolic stability and potential off-target effects .

Basic: How can researchers validate the purity of synthesized 2-Isobutoxyquinoline-4-carboxylic acid?

Methodological Answer:

- Chromatographic Methods : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) and compare retention times against commercial standards.

- Elemental Analysis : Confirm C, H, N, O composition within ±0.4% of theoretical values .

Advanced: What mechanistic studies are recommended to elucidate the compound’s role in redox reactions?

Methodological Answer:

- Cyclic Voltammetry : Measure oxidation/reduction potentials to identify electron-rich regions (e.g., quinoline ring vs. carboxylic acid group).

- EPR Spectroscopy : Detect radical intermediates formed during redox processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.